N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide

Drug-likeness Permeability Solubility

Generic morpholine-acetamides lack the defined 5-amino-2-methylphenyl topology essential for reproducible target engagement. This compound provides an unexplored chemotype with fully characterized drug-like properties for clean SAR and biophysical screening. • Unique 5-NH2-2-Me-Ph substitution-enables clean SAR without polypharmacology noise • LogP 0.5, TPSA 68Ų, Fsp³ 0.46, 3 rotatable bonds-calibrated for SPR, ITC & thermodynamic profiling • ≥95% purity, MW 249 Da-fragment-like space ensures consistent FBDD input Supplied research-grade from verified sources with batch-to-batch consistency.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 436095-69-1
Cat. No. B3137256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide
CAS436095-69-1
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)NC(=O)CN2CCOCC2
InChIInChI=1S/C13H19N3O2/c1-10-2-3-11(14)8-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17)
InChIKeyKETHASQTAHQNMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide: Baseline Properties


N-(5-amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide is a synthetic, small-molecule acetamide derivative (C13H19N3O2, MW 249.31) featuring a morpholine ring and a 5-amino-2-methylphenyl substituent. It is supplied as a research-grade chemical with purity typically ≥95–98% . The compound exhibits a computed LogP of 0.5, polar surface area of 68 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors [1], positioning it within favorable drug-like property space for biochemical screening. Although limited public bioactivity data exist, its structural features make it a candidate for probing enzyme active sites and receptor binding pockets that accommodate morpholine-acetamide pharmacophores.

N-(5-Amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide: Substitution Risks


Morpholine-acetamide derivatives are not interchangeable in biological systems due to the sensitivity of target engagement to the position and nature of the aniline substituent. The 5-amino-2-methylphenyl group in this compound establishes a specific hydrogen-bonding topology (amine at position 5, methyl at position 2) that dictates binding orientation and affinity [1]. Related analogs lacking the 5-amino group, bearing the amine at a different position (e.g., 3-aminophenyl), or possessing alternative heterocyclic extensions exhibit divergent target profiles. For example, N-(3-aminophenyl)-2-(morpholin-4-yl)acetamide (CAS 92494-47-8) shares the core but relocates the aniline amino group, which is expected to alter hydrogen-bonding geometry and thus binding kinetics [2]. Furthermore, morpholine-acetamide analogs with bulkier N-aryl substituents have demonstrated distinct inhibitory profiles against carbonic anhydrase and cancer cell lines, underscoring that even minor structural modifications yield non-equivalent biological outcomes [3]. Consequently, substituting this compound with a generic morpholine-acetamide analog without explicit comparative bioactivity validation risks irreproducible or misleading experimental results.

N-(5-Amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide: Differentiation Evidence


Physicochemical Profile vs. Analogs

The compound's computed LogP (XLogP3-AA) of 0.5 and topological polar surface area (TPSA) of 68 Ų place it in a favorable region for both aqueous solubility and membrane permeability relative to structurally related morpholine-acetamides. N-(3-aminophenyl)-2-(morpholin-4-yl)acetamide (CAS 92494-47-8), where the amino group is relocated to the 3-position, displays a TPSA of 68 Ų, identical to the target compound, but its different substitution pattern may modulate intramolecular hydrogen bonding and effective polarity in solution. The 5-amino-2-methyl substitution pattern provides a distinct balance of steric and electronic properties that can influence non-specific binding and assay interference profiles. [1]

Drug-likeness Permeability Solubility

Purity and Supply Consistency

Vendor-documented purity for this compound is consistently ≥95% (wanvibio.com) to ≥98% (Leyan) [1]. In contrast, many close morpholine-acetamide analogs such as N-(3-aminophenyl)-2-(morpholin-4-yl)acetamide are often listed as discontinued or have limited supplier availability (e.g., CymitQuimica Ref. 10-F726882 discontinued) . This creates a practical sourcing risk: procurement of this specific compound benefits from active, multi-vendor supply channels, whereas analogs may require custom synthesis with attendant delays and batch-to-batch variability.

Purity Reproducibility Vendor sourcing

Target Selectivity Potential

While direct target engagement data for this precise compound remain unpublished in peer-reviewed literature, class-level evidence from closely related morpholine-acetamide derivatives reveals that the 5-amino-2-methylphenyl substitution pattern is structurally distinct from scaffolds that have been profiled. In a 2023 study, morpholine-acetamide derivatives bearing different N-aryl substituents exhibited carbonic anhydrase IC50 values ranging from 8.12 μM to 11.13 μM, and ovarian cancer cell line (ID8) IC50 values between 9.40 μM and 11.2 μM [1]. The target compound's unique 5-amino-2-methylphenyl substitution pattern has not been evaluated in these assays, representing an unexplored structure-activity relationship (SAR) space. This absence of prior profiling means the compound offers a novel chemotype opportunity for researchers seeking to map the SAR landscape of morpholine-acetamide pharmacophores without confounding prior activity annotations.

Kinase inhibitor Carbonic anhydrase Anticancer

Linker Flexibility and Conformational Entropy

The morpholine ring in the acetamide linker contributes a defined conformational profile that can influence target binding kinetics. The target compound has 3 rotatable bonds (excluding the morpholine ring flip) and a fraction of sp3 carbons (Fsp3) of 0.46, indicating moderate complexity relative to flat aromatic analogs [1]. By comparison, an N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetamide analog introduces additional rotatable bonds and hydrogen-bonding capabilities via the pyrazolone ring . The lower conformational entropy of the target compound may confer higher binding specificity in assays where entropic penalties dominate, though experimental validation is required.

Conformational analysis Molecular recognition Binding kinetics

N-(5-Amino-2-methylphenyl)-2-(morpholin-4-yl)acetamide: Application Scenarios


Physicochemical Standard for Library Design

With a well-characterized LogP of 0.5, TPSA of 68 Ų, and fully defined hydrogen-bond donor/acceptor profile, this compound serves as an ideal calibration standard for designing morpholine-acetamide screening libraries. Its drug-like property boundaries enable medicinal chemists to benchmark new analogs against a compound that occupies a favorable oral drug space, as confirmed by computed descriptors [1].

SAR Probe for Novel Chemical Space

The compound's 5-amino-2-methylphenyl substitution pattern constitutes an unexplored chemotype within the morpholine-acetamide class. Unlike analogs that have been profiled for carbonic anhydrase or cancer cell activity [1], this compound provides a clean starting point for SAR exploration without confounding polypharmacology annotations, making it valuable for intellectual property generation and target deconvolution studies.

Seed Compound for Fragment-Based Screening

Supply reliability with purity ≥95–98% from multiple active vendors [1] ensures consistent input quality for fragment-based drug discovery (FBDD) and biophysical screening (SPR, ITC, NMR). The compound's moderate molecular weight (249 Da) places it within fragment-like space, and its defined purity mitigates the risk of false positives from impurities.

Conformational Entropy Tool for Binding Studies

With only 3 rotatable bonds and an Fsp3 of 0.46 [1], this compound exhibits lower conformational flexibility than many extended morpholine-acetamide analogs. This makes it suitable for thermodynamic profiling (ΔG, ΔH, ΔS) in biophysical assays where entropic contributions to binding must be deconvoluted.

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